

A Technical Guide to Commercially Available Estriol-d3 Standards for Researchers

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Compound of Interest

Compound Name: *Estriol-d3*
Cat. No.: *B15543763*

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This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on commercially available **Estriol-d3** standards. It includes a comparative summary of products from leading suppliers, detailed experimental protocols for their application in analytical assays, and a visualization of the relevant metabolic pathway.

Commercially Available Estriol-d3 Standards

Estriol-d3 (Deuterated Estriol) is a stable isotope-labeled internal standard crucial for accurate quantification of estriol in biological matrices using mass spectrometry-based methods. Several reputable suppliers offer high-quality **Estriol-d3** standards. A summary of their key specifications is presented in Table 1 for easy comparison.

Table 1: Comparison of Commercially Available **Estriol-d3** Standards

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Format
Santa Cruz Biotechnology	Estriol-d3	79037-36-8	$C_{18}H_{21}D_3O_3$	291.40	Not specified	Not specified
LGC Standards	Estriol-d3	79037-36-8	$C_{18}^2H_3H_{21}O_3$	291.40	>95% (HPLC)[1][2][3]	Neat
Pharmaffiliates	Estriol-d3	79037-36-8	$C_{18}H_{21}D_3O_3$	291.40	Not specified	White to Off-White Solid
VIVAN Life Sciences	Estriol-d3	79037-36-8	$C_{18}H_{21}D_3O_3$	291.4	Not specified	Not specified

Note: Researchers should always refer to the supplier's certificate of analysis for lot-specific information.

Experimental Protocol: Quantification of Estriol in Human Serum by Isotope Dilution LC-MS/MS

The following is a detailed methodology for the quantification of estriol in human serum using an **Estriol-d3** internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a synthesis of established methods for estrogen analysis.[1][4][5]

Materials and Reagents

- **Estriol-d3** internal standard
- Calibrators and quality control samples
- Human serum samples
- Methyl tert-butyl ether (MTBE)

- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Ammonium fluoride
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation

- Spiking: To 200 μ L of serum samples, calibrators, and quality controls, add 50 μ L of the **Estriol-d3** internal standard solution (concentration to be optimized based on the expected endogenous estriol levels and instrument sensitivity).
- Equilibration: Vortex the samples and allow them to equilibrate for 15 minutes at 4°C.
- Liquid-Liquid Extraction (LLE):
 - Add 1 mL of MTBE to each tube.
 - Vortex for 1 minute to ensure thorough mixing.
 - Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
 - Freeze the aqueous layer at -80°C for 30 minutes.
 - Decant the organic layer into a clean tube.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.
- Solid-Phase Extraction (SPE) (Alternative to LLE):
 - Condition the SPE cartridges with methanol followed by water.
 - Load the spiked serum samples onto the cartridges.
 - Wash the cartridges with a weak organic solvent to remove interferences.

- Elute the analytes with an appropriate organic solvent (e.g., methanol).
- Evaporate the eluate to dryness.
- Reconstitution: Reconstitute the dried residue in 75 μ L of 20% methanol.[6]

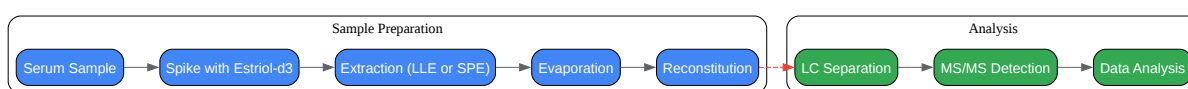
LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 or phenyl-based column is suitable for the separation of estrogens (e.g., Waters BEH Phenyl, 100 mm \times 2.1 mm, 1.7 μ m).[7]
 - Mobile Phase A: Water with 0.1% formic acid or 0.02% ammonium fluoride.[7]
 - Mobile Phase B: Methanol with 0.1% formic acid or 0.02% ammonium fluoride.[7]
 - Gradient: A gradient elution should be optimized to achieve good separation of estriol from other endogenous compounds. A typical gradient might start at 30-35% B, ramp up to 90% B, hold, and then return to initial conditions for equilibration.[7]
 - Flow Rate: 0.3 mL/min.[7]
 - Injection Volume: 2-50 μ L.[6][7]
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in negative or positive mode (derivatization may be required for positive mode).
 - Monitoring Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: The specific precursor and product ion transitions for both estriol and **Estriol-d3** need to be determined by direct infusion and optimization on the specific mass spectrometer being used.

Data Analysis

- A calibration curve is constructed by plotting the peak area ratio of estriol to **Estriol-d3** against the concentration of the calibrators.
- The concentration of estriol in the unknown samples is then determined from this calibration curve.

The workflow for this experimental protocol can be visualized as follows:

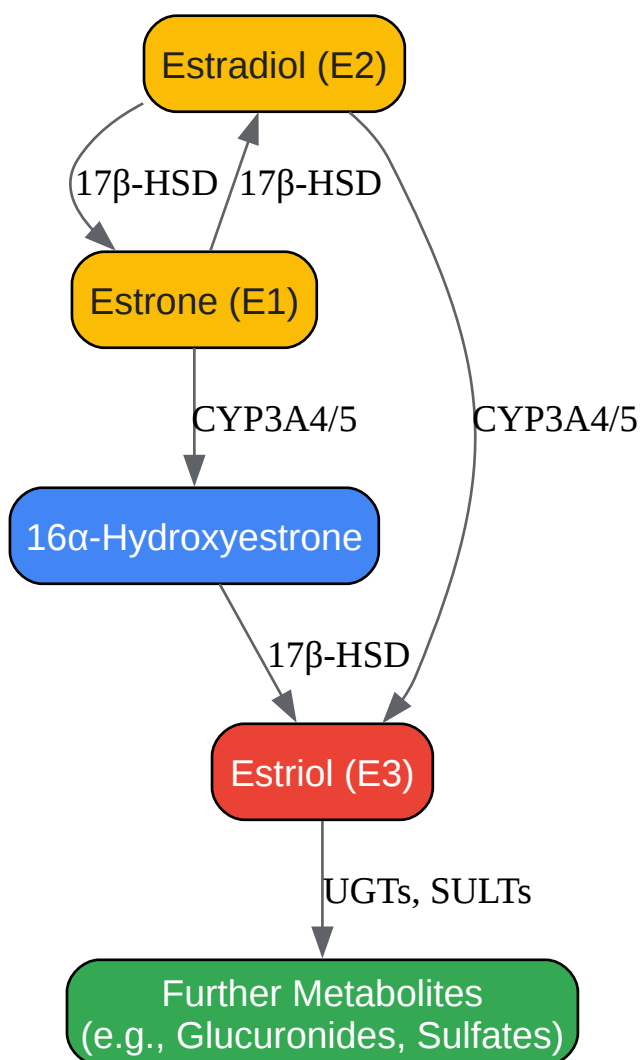


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Fig. 1: Experimental workflow for estriol quantification.

Estrogen Metabolism Pathway

Estriol is a metabolite of estradiol and estrone. Understanding its position in the estrogen metabolic pathway is crucial for interpreting analytical results and for broader research contexts. The following diagram illustrates the key steps in the formation of estriol.



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Fig. 2: Simplified estrogen metabolic pathway to estriol.

This guide provides a foundational understanding of commercially available **Estriol-d3** standards and their application. For specific research needs, it is imperative to consult the detailed product information provided by the suppliers and to validate the analytical methods in the intended laboratory setting.

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